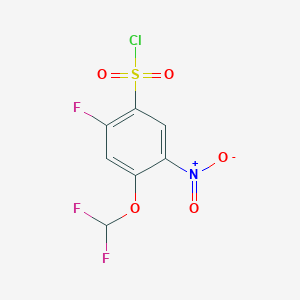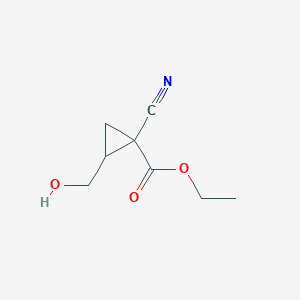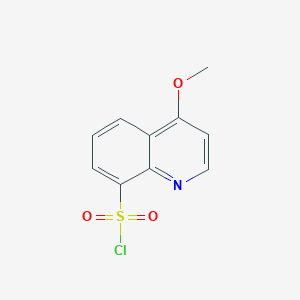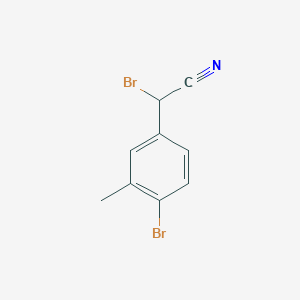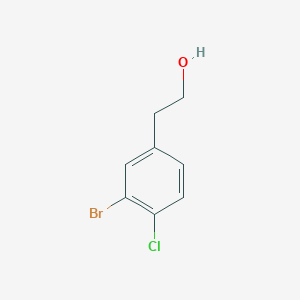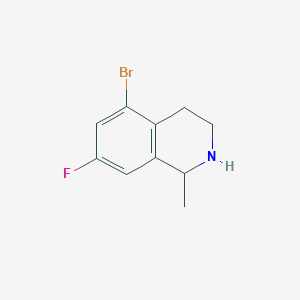
5-bromo-7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline (5-Br-7-F-1-Me-THIQ) is a synthetic molecule that is gaining popularity in the field of medicinal chemistry due to its potential applications in drug discovery and development. 5-Br-7-F-1-Me-THIQ has been studied extensively in recent years, with research focusing on its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
5-Br-7-F-1-Me-THIQ has been studied extensively in recent years due to its potential applications in drug discovery and development. The molecule has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties, and has been studied as a potential treatment for a variety of diseases, including cancer, diabetes, and Alzheimer’s disease. In addition, 5-Br-7-F-1-Me-THIQ has been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules.
Mecanismo De Acción
The exact mechanism of action of 5-Br-7-F-1-Me-THIQ is not yet fully understood, but it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 is believed to reduce the production of pro-inflammatory molecules, which may lead to reduced inflammation and improved therapeutic outcomes. In addition, 5-Br-7-F-1-Me-THIQ has been found to interact with other enzymes, such as cytochrome P450 (CYP450), and may act as an inhibitor of these enzymes as well.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Br-7-F-1-Me-THIQ are not yet fully understood, but research has suggested that the molecule may have anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, 5-Br-7-F-1-Me-THIQ has been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. The inhibition of COX-2 is believed to reduce inflammation and improve therapeutic outcomes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-Br-7-F-1-Me-THIQ in laboratory experiments has several advantages, including the fact that it is a relatively inexpensive molecule and is easy to synthesize. In addition, the molecule is relatively stable and can be stored for long periods of time. However, there are also some limitations to the use of 5-Br-7-F-1-Me-THIQ in laboratory experiments, including the fact that it is a relatively new molecule and its exact mechanism of action is not yet fully understood.
Direcciones Futuras
The research and development of 5-Br-7-F-1-Me-THIQ is still in its early stages and there are many potential future directions for the molecule. One potential direction for future research is to explore the potential therapeutic applications of 5-Br-7-F-1-Me-THIQ, such as its use as an anti-inflammatory, anti-cancer, and anti-bacterial agent. In addition, further research into the mechanism of action of 5-Br-7-F-1-Me-THIQ and its interactions with other enzymes could lead to a better understanding of the molecule and its potential therapeutic applications. Finally, further research into the advantages and limitations of using 5-Br-7-F-1-Me-THIQ in laboratory experiments could lead to improved methods for synthesizing and using the molecule in research and development.
Métodos De Síntesis
5-Br-7-F-1-Me-THIQ can be synthesized via a variety of methods, including the use of organometallic reagents, such as palladium and nickel catalysts, and the use of organic solvents, such as dimethylformamide (DMF) and dimethylsulfoxide (DMSO). The most widely used method for the synthesis of 5-Br-7-F-1-Me-THIQ is the palladium-catalyzed reaction of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ) with 5-bromo-7-fluoro-2-iodoaniline (5-Br-7-F-2-iodoaniline). This reaction is carried out in the presence of a base, such as potassium carbonate, and a reducing agent, such as sodium borohydride.
Propiedades
IUPAC Name |
5-bromo-7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c1-6-9-4-7(12)5-10(11)8(9)2-3-13-6/h4-6,13H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMGHHRTGLLICO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C(=CC(=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

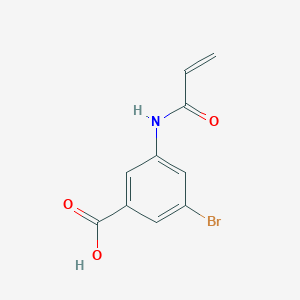

![N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-[1-(methylamino)ethyl]benzene-1-sulfonamide](/img/structure/B6617742.png)
![[4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B6617750.png)
![2-[5-(hydrazinesulfonyl)thiophen-2-yl]acetic acid](/img/structure/B6617758.png)
![(benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B6617771.png)
